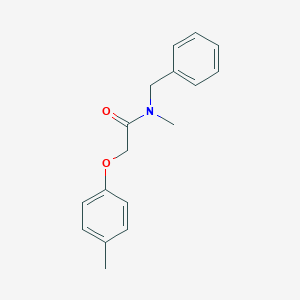![molecular formula C21H21N3O2S2 B295201 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ADTP, is a novel thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential scientific research applications. ADTP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a unique mechanism of action that involves the inhibition of DNA polymerase activity, which results in the inhibition of DNA replication and cell division. This compound has also been found to induce DNA damage, which can lead to cell death in cancer cells. The mechanism of action of this compound is still being studied, but it has been found to be different from other thieno[2,3-d]pyrimidine derivatives.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the ability to cross the blood-brain barrier. This compound has also been found to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages for use in lab experiments, including its high purity and yield, its unique mechanism of action, and its ability to cross the blood-brain barrier. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Orientations Futures
There are many potential future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, including its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, its use as a fluorescent probe for the detection of DNA damage, and its use as a tool for studying the role of DNA damage in aging and cancer. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-allylthiophene-2-carboxaldehyde with 2-mercapto-N-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl)acetamide to form the intermediate compound, which is then cyclized with 2-methylthio-4(3H)-pyrimidinone to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its ability to inhibit the growth of cancer cells, and its potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has also been used as a tool for studying the role of DNA damage in aging and cancer.
Propriétés
Formule moléculaire |
C21H21N3O2S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-9-24-20(26)17-11-14(2)28-19(17)22-21(24)27-13-18(25)23-10-8-15-6-4-5-7-16(15)12-23/h3-7,11H,1,8-10,12-13H2,2H3 |
Clé InChI |
LFDXUPQKLXKCKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
SMILES canonique |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)


![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

